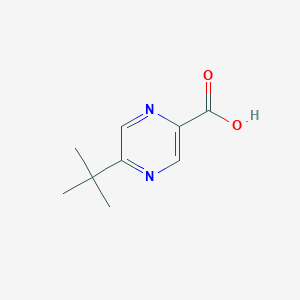
Ácido 5-(terc-butil)piracina-2-carboxílico
Descripción general
Descripción
5-(tert-Butyl)pyrazine-2-carboxylic acid: is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position makes this compound unique and of interest in various fields of research.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(tert-Butyl)pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities. Derivatives of pyrazine-2-carboxylic acid have shown antimicrobial and antifungal properties .
Medicine: In medicinal chemistry, 5-(tert-Butyl)pyrazine-2-carboxylic acid derivatives are explored for their potential as therapeutic agents. They have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are employed in the formulation of various products due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)pyrazine-2-carboxylic acid typically involves the condensation of 5-tert-butylpyrazine-2-carboxylic acid chloride with various ring-substituted anilines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)pyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-(tert-Butyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction could produce 5-(tert-Butyl)pyrazine-2-methanol.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)pyrazine-2-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, these compounds may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Pyrazine-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioavailable.
6-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom, which can alter its reactivity and biological activity.
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid: Combines the tert-butyl and chlorine substituents, offering unique properties for specific applications.
Uniqueness: 5-(tert-Butyl)pyrazine-2-carboxylic acid is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-tert-butylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)7-5-10-6(4-11-7)8(12)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMCAXRLFSRQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















